N-Methyl-N-(2-hydroxyethyl)tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This compound is characterized by the addition of a methyl group and a hydroxyethyl side chain, which may enhance its pharmacological properties compared to its parent compound. The structure allows for potential modifications that could improve its efficacy and reduce side effects.
The compound is synthesized from tamoxifen through various chemical reactions that modify its side chains. Tamoxifen itself was first synthesized in the 1960s and has since been extensively studied for its therapeutic benefits and mechanisms of action against breast cancer.
N-Methyl-N-(2-hydroxyethyl)tamoxifen falls under the category of synthetic organic compounds, specifically within the class of anti-estrogens. It is related to other tamoxifen derivatives that are being explored for their potential to act as more effective treatments with fewer side effects.
The synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen typically involves several key steps:
The reactions are generally conducted in organic solvents such as dimethyl sulfoxide or tetrahydrofuran, and they may require heating to facilitate the reaction. Purification methods often include column chromatography or recrystallization to isolate the desired product in high purity.
N-Methyl-N-(2-hydroxyethyl)tamoxifen has a complex molecular structure characterized by:
The compound's structure can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
N-Methyl-N-(2-hydroxyethyl)tamoxifen can undergo various chemical reactions typical of tamoxifen derivatives:
These reactions are typically monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product integrity throughout the synthesis process.
N-Methyl-N-(2-hydroxyethyl)tamoxifen acts primarily as an antagonist at estrogen receptors in breast tissue, inhibiting the proliferation of estrogen-dependent tumors. The mechanism involves:
Studies indicate that modifications in the side chains can significantly affect binding affinity and efficacy, suggesting that N-Methyl-N-(2-hydroxyethyl)tamoxifen may offer improved therapeutic profiles over traditional tamoxifen.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions.
N-Methyl-N-(2-hydroxyethyl)tamoxifen holds potential applications in:
N-Methyl-N-(2-hydroxyethyl)tamoxifen (CAS No. 77214-91-6) is a tertiary amine derivative of the selective estrogen receptor modulator (SERM) tamoxifen. Its molecular formula is C₂₇H₃₁NO₂ (molecular weight: 401.54 g/mol), featuring a modified side chain where the dimethylamino group of tamoxifen is replaced by a methyl-(2-hydroxyethyl)amino moiety [1] [9]. This structural alteration, shown in Table 1, enhances the molecule’s polarity compared to tamoxifen (log P reduction of ~0.8 units), impacting receptor binding kinetics and metabolic stability [4].
The compound retains the core triphenylethylene scaffold essential for estrogen receptor (ER) binding. However, the hydroxyethyl group introduces potential hydrogen-bonding capacity absent in tamoxifen, influencing its conformational flexibility and interaction with ER subtypes (ERα vs. ERβ) [4] [7]. Unlike tamoxifen’s major metabolites (e.g., 4-hydroxytamoxifen, endoxifen), this derivative bypasses CYP2D6-mediated activation pathways, suggesting distinct pharmacological behavior [4].
Table 1: Structural Comparison with Tamoxifen
Property | Tamoxifen | N-Methyl-N-(2-hydroxyethyl)tamoxifen |
---|---|---|
CAS No. | 10540-29-1 | 77214-91-6 |
Molecular Formula | C₂₆H₂₉NO | C₂₇H₃₁NO₂ |
Side Chain | -N(CH₃)₂ | -N(CH₃)CH₂CH₂OH |
Key Functional Groups | Tertiary amine | Tertiary amine + primary alcohol |
log P (Predicted) | 6.7 | 5.9 |
This derivative (previously designated ICI 115,387) emerged during the 1980s–1990s when researchers systematically modified tamoxifen’s side chain to optimize tissue-specific ER modulation [2] [4]. SERM development aimed to dissociate estrogenic effects in bone from antiestrogenic effects in breast tissue while minimizing uterine stimulation [2]. Early studies revealed that:
This compound’s investigation contributed to understanding how side chain polarity influences SERM pharmacology, paving the way for advanced analogs like ospemifene and arzoxifene [2] [4].
N-Methyl-N-(2-hydroxyethyl)tamoxifen is formally classified as a tamoxifen impurity by regulatory standards [1] [3]. It arises during synthesis via:
Its control is mandated in pharmaceutical quality control (QC) protocols, as highlighted by pharmacopeial guidelines:
Table 2: Analytical and Regulatory Status
Parameter | Specification |
---|---|
Pharmaceutical Role | Synthesis impurity & degradation product |
QC Testing Method | Reverse-phase HPLC/LC-MS with UV detection |
Acceptance Limit | NMT 0.15% per ICH Q3A/R2 guidelines |
Regulatory Purpose | ANDA submissions and commercial QC release |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: